molecular formula C30H22Br3N3O4 B11534195 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate

Cat. No.: B11534195
M. Wt: 728.2 g/mol
InChI Key: HUTWLMFIWYBIKU-XJECJHNESA-N
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Description

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate is a complex organic compound characterized by its multiple bromine atoms and intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate typically involves multi-step organic reactions. The process begins with the bromination of phenyl derivatives, followed by the introduction of the diphenylacetamido group through amide formation. The final step involves the esterification with 3-bromobenzoic acid under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale bromination and esterification processes, utilizing automated reactors to ensure precision and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino groups, converting them to amines.

    Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bromine atoms and amide groups allow it to form strong interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2,4-Dibromo-6-methylpyridin-3-amine
  • 2,4-Dibromo-6-[(cyclohexyl-methyl-amino)methyl]aniline
  • 2,4-Dibromo-6-(bromomethyl)phenol

Comparison: Compared to these similar compounds, 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a broader range of interactions and applications, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C30H22Br3N3O4

Molecular Weight

728.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C30H22Br3N3O4/c31-23-13-7-12-21(14-23)30(39)40-28-22(15-24(32)16-25(28)33)17-35-36-26(37)18-34-29(38)27(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-17,27H,18H2,(H,34,38)(H,36,37)/b35-17+

InChI Key

HUTWLMFIWYBIKU-XJECJHNESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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